Methyl 2-amino-3-methylquinoline-6-carboxylate
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-amino-3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)14-11(7)13/h3-6H,1-2H3,(H2,13,14) |
InChI Key |
SMDZWPBKAFNYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1N |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization and Esterification Routes
One common approach starts with the condensation of 2-aminobenzaldehyde derivatives with β-ketoesters to form the quinoline ring system. For example, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions leads to cyclization, forming a 2-methylquinoline intermediate. Subsequent esterification or direct use of ester-containing precursors introduces the methyl carboxylate group at position 6.
- Acidic catalysis (e.g., p-toluenesulfonic acid) promotes cyclization.
- Microwave irradiation can accelerate the reaction and improve yields.
- The methyl group at position 3 is introduced via the β-ketoester component (e.g., ethyl acetoacetate).
This method is supported by analogous syntheses of methyl 2-formylquinoline-6-carboxylate and related compounds, where formylation or esterification is performed after ring formation.
Halogenation and Carbonyl Insertion Method
A more targeted approach involves halogenation of aminoquinoline precursors followed by carbonyl insertion to install the methyl carboxylate group. Although the exact positional isomer differs slightly (3-aminoquinoline-5-carboxylate in the referenced patent), the methodology is adaptable for the 2-amino-3-methylquinoline-6-carboxylate synthesis.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Bromination | Bromination of 3-aminoquinoline using bromine in sulfuric acid with silver sulfate catalyst at 0 °C to room temperature overnight | Sulfuric acid, Ag2SO4, 0 °C to RT, overnight | 3-amino-5-bromoquinoline intermediate |
| 2. Carbonyl insertion | Reaction of the bromoquinoline with methanol, N,N-dimethylformamide, palladium chloride, and triethylamine under carbon monoxide pressure (0.8 MPa) at 75 °C for 6 hours | PdCl2 catalyst, CO 0.8 MPa, 75 °C, 6 h | Methyl 3-aminoquinoline-5-carboxylate |
Purification is achieved by silica gel column chromatography, yielding approximately 81% product.
This approach highlights the utility of catalytic carbonylation under mild pressure and temperature conditions to introduce the carboxylate ester functionality.
Microwave-Assisted and Continuous Flow Synthesis
Microwave-assisted synthesis has been applied to related quinoline derivatives, accelerating cyclization and improving yields by rapid heating and uniform energy distribution. For instance, microwave irradiation facilitates the reaction between 2-aminobenzaldehyde and ethyl acetoacetate in the presence of acid catalysts, reducing reaction times from hours to minutes.
Industrial methods often employ continuous flow reactors with palladium or platinum catalysts in solvents such as toluene or ethanol to optimize reaction kinetics and scalability.
Alternative Synthetic Routes via Isatoic Anhydrides
A two-step method starting from 2-aminobenzoic acids involves:
- Conversion of 2-aminobenzoic acid to isatoic anhydride using triphosgene in tetrahydrofuran.
- Reaction of the isatoic anhydride with the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide at elevated temperature to form substituted quinolines.
This method allows for introduction of the methyl group at position 3 and ester at position 6 indirectly and is useful for preparing various quinoline carboxylate derivatives.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield/Notes |
|---|---|---|---|---|---|
| Classical cyclization | 2-aminobenzaldehyde, ethyl acetoacetate | Acid catalyst (p-TsOH) | Reflux or microwave | Simple, direct ring formation | Moderate to high yields |
| Halogenation + carbonyl insertion | 3-aminoquinoline | Bromine, PdCl2, CO, triethylamine | 0 °C to RT bromination; 75 °C, 0.8 MPa CO, 6 h carbonylation | High regioselectivity, good yield | ~81% yield reported |
| Microwave-assisted synthesis | 2-aminobenzaldehyde, ethyl acetoacetate | Acid catalyst | Microwave irradiation, short time | Fast reaction, higher yield | Improved over classical |
| Isatoic anhydride route | 2-aminobenzoic acid | Triphosgene, sodium enolate of ethyl acetoacetate | THF, DMAc, elevated temp | Versatile for derivatives | Moderate yields |
Analytical and Purification Techniques
- Thin layer chromatography (TLC) is routinely used to monitor reaction progress.
- Purification is commonly performed by silica gel column chromatography.
- Characterization includes proton nuclear magnetic resonance (1H NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
Scientific Research Applications
Methyl 2-amino-3-methylquinoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between Methyl 2-amino-3-methylquinoline-6-carboxylate and related compounds:
Key Observations :
- Positional Effects: The placement of functional groups significantly influences properties. For example, the amino group at C6 (as in Methyl 6-aminoquinoline-3-carboxylate) may enhance solubility in polar solvents compared to its C2-substituted counterpart .
- Hybrid Functionality: Compounds like Methyl 6-amino-4-hydroxyquinoline-2-carboxylate combine amino and hydroxyl groups, which could enable dual hydrogen-bonding interactions in biological targets .
Physical and Chemical Properties
- Solubility: Amino and hydroxyl groups improve water solubility, whereas trifluoromethyl and chloro substituents enhance lipid solubility. For instance, Methyl 6-aminoquinoline-3-carboxylate is reported as a white powder, suggesting moderate polarity .
- Stability: Chlorinated derivatives (e.g., 6-Chloro-2-methyl-3-quinolinecarboxylic acid) may exhibit greater thermal stability due to strong C-Cl bonds .
Biological Activity
Methyl 2-amino-3-methylquinoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies that highlight its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The specific arrangement of functional groups in this compound contributes to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its derivatives. For instance, derivatives with modifications at the 2-position have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 20.1 |
| 2 | KB-V1 | 14 |
| 3 | HCT116 | 4.12 |
These results indicate that certain derivatives exhibit potent inhibitory effects on cell proliferation, suggesting a potential mechanism involving interference with tubulin polymerization and induction of reactive oxygen species (ROS) formation, which are known to induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that some quinoline derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Tubulin Polymerization : Compounds in this class may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous tissues.
Study on Cancer Cell Lines
A study conducted on various cancer cell lines, including pancreatic carcinoma (518A) and colon carcinoma (HT-29), revealed that this compound derivatives exhibited IC50 values in the nanomolar range, indicating high potency . The most active compounds were further analyzed for their effects on tumor growth in vivo, showing promising results in reducing tumor size without significant toxicity to normal cells.
Antimicrobial Efficacy
In another investigation, a series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
